molecular formula C27H21BrN2O4 B12013234 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate CAS No. 767305-57-7

4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Cat. No.: B12013234
CAS No.: 767305-57-7
M. Wt: 517.4 g/mol
InChI Key: MAZNAAJWRTXPNE-STBIYBPSSA-N
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Description

4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C27H21BrN2O4 This compound is notable for its unique structure, which includes a brominated phenyl ring, a naphthoyl group, and an ethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multiple steps:

    Formation of the Naphthoyl Hydrazone: This step involves the reaction of 1-naphthoyl chloride with hydrazine to form the naphthoyl hydrazone.

    Bromination: The naphthoyl hydrazone is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position on the phenyl ring.

    Esterification: The final step involves the esterification of the brominated naphthoyl hydrazone with 4-ethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial-scale production would follow similar steps but with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthoyl group, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Alcohols and reduced hydrazones.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The exact mechanism of action of 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its potential anticancer activity could involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of the ethoxybenzoate moiety, in particular, can influence its solubility and interaction with biological targets.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields

Properties

CAS No.

767305-57-7

Molecular Formula

C27H21BrN2O4

Molecular Weight

517.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C27H21BrN2O4/c1-2-33-22-13-10-19(11-14-22)27(32)34-25-15-12-21(28)16-20(25)17-29-30-26(31)24-9-5-7-18-6-3-4-8-23(18)24/h3-17H,2H2,1H3,(H,30,31)/b29-17+

InChI Key

MAZNAAJWRTXPNE-STBIYBPSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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